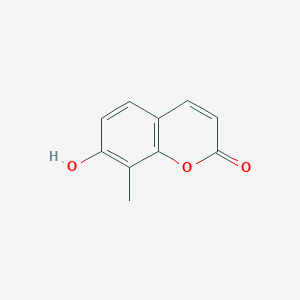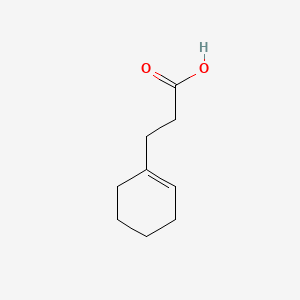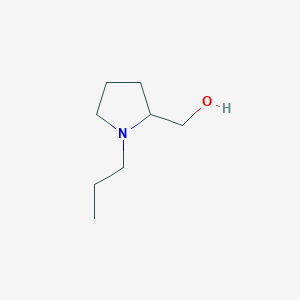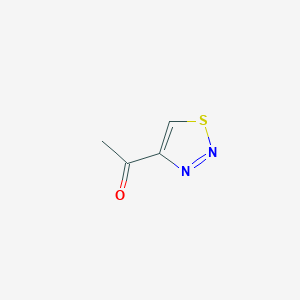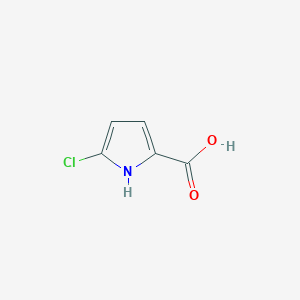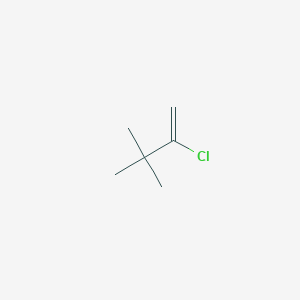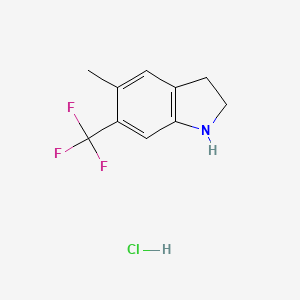
1-tert-Butoxypropan-2-one
Overview
Description
1-tert-Butoxypropan-2-one is an organic compound with the molecular formula C7H14O2. It is a colorless, combustible liquid with a characteristic odor similar to eucalyptus. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
1-tert-Butoxypropan-2-one is primarily used as a solvent in various applications .
Mode of Action
It’s known that the compound can react with other substances, such as tert-butyl hydroperoxide, to form new compounds .
Biochemical Pathways
It’s suggested that the compound could undergo oxidation to produce propylene glycol, which could be further metabolized to lactic acid and pyruvic acid, undergoing tricarboxylic acid cycle conversion to carbon dioxide .
Pharmacokinetics
The pharmacokinetics of this compound involve rapid absorption and elimination in animal models . The compound follows concentration-dependent non-linear kinetics, with a half-life of approximately 16 minutes in rats . Urinary excretion accounted for 48–67% of an orally administered dose of this compound .
Result of Action
It’s known that the compound can cause irritation to the skin and eyes . In animal studies, target organs following exposure include the kidneys and liver .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, occupational exposure to the compound may induce genotoxic effects and may cause cancer . .
Biochemical Analysis
Cellular Effects
The specific cellular effects of 1-tert-Butoxypropan-2-one are not well-documented. It has been suggested that it may induce genotoxic effects and may cause cancer
Dosage Effects in Animal Models
In animal models, this compound was tested for carcinogenicity by inhalation in mice and rats . A dose-related increase in the combined incidences of liver tumors (hepatocellular adenomas and carcinomas), including hepatoblastomas, was observed in both male and female mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butoxypropan-2-one can be synthesized through the reaction of acetone with tert-butyl hydroperoxide. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting isobutylene with excess propylene glycol in the presence of a solid-resin etherification catalyst. The product is then distilled to achieve a high purity level.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Various carbonyl compounds.
Reduction: Alcohols.
Substitution: Substituted ethers or amines.
Scientific Research Applications
1-tert-Butoxypropan-2-one has several applications in scientific research:
Comparison with Similar Compounds
2-Butoxyethanol: Another glycol ether with similar properties but different applications.
1-tert-Butoxypropan-2-ol: A related compound with similar chemical structure but different reactivity and applications.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(8)5-9-7(2,3)4/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJVWCBWUAYCRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509631 | |
| Record name | 1-tert-Butoxypropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28047-99-6 | |
| Record name | 1-tert-Butoxypropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


